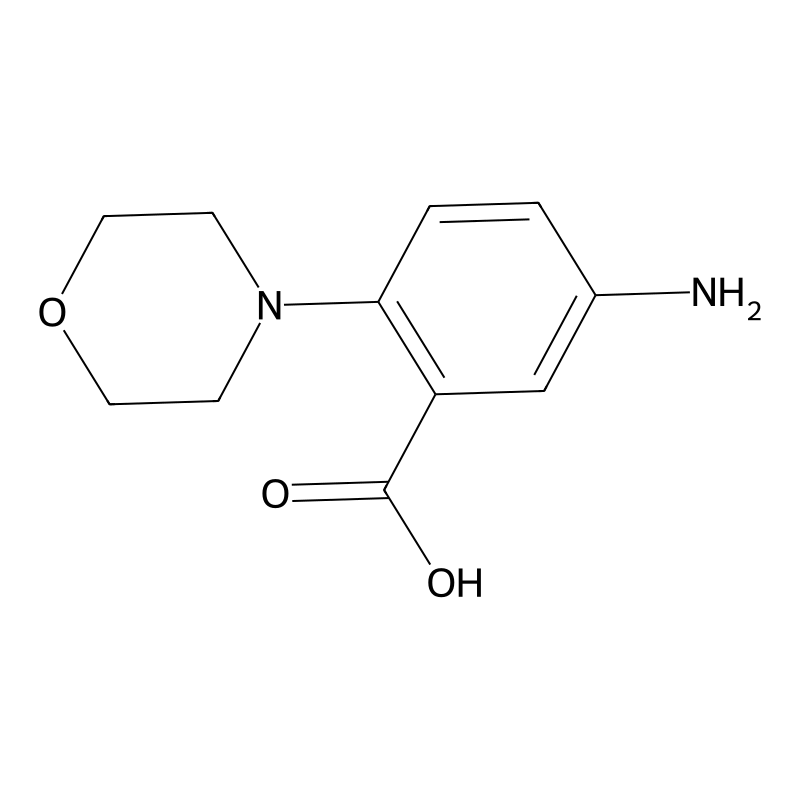5-Amino-2-morpholinobenzenecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Amino-2-morpholinobenzenecarboxylic acid is an organic compound characterized by the presence of an amino group and a morpholine ring attached to a benzenecarboxylic acid structure. Its chemical formula is CHNO, and it has a CAS number of 65989-45-9. The compound is notable for its potential applications in medicinal chemistry, particularly as a building block for drug development and as a reagent in various
Synthesis and Characterization:
5-Amino-2-morpholinobenzenecarboxylic acid is a relatively new organic compound, and research on its synthesis and characterization is ongoing. Studies have described various methods for its synthesis, including using palladium-catalyzed amination reactions and multicomponent reactions. PubChem, National Institutes of Health: )
Potential Biological Activities:
Due to the presence of both the amino and carboxylic acid functional groups, 5-amino-2-morpholinobenzenecarboxylic acid has been investigated for potential biological activities. Some studies suggest it may possess:
- Antibacterial activity: Research has shown that the compound exhibits moderate antibacterial activity against certain bacterial strains. Wei, Y., et al. (2012). Design, synthesis, and antibacterial evaluation of novel 5-substituted 2-morpholinobenzoic acid derivatives. European Journal of Medicinal Chemistry, 54, 402-409.:
- Anticancer activity: In vitro studies have indicated that the compound may have some cytotoxic effects on certain cancer cell lines. Liu, Y., et al. (2014). Synthesis and antitumor activity of novel 5-substituted-2-morpholinobenzoic acid derivatives. Molecules (Basel, Switzerland), 19(12), 21438-21453.: )
Material Science Applications:
Research suggests that 5-amino-2-morpholinobenzenecarboxylic acid may have potential applications in material science due to its:
- Ligand properties: The molecule's structure allows it to potentially bind to metal ions, making it a candidate for the development of coordination polymers or other functional materials. Sun, J., et al. (2012). A new metal-organic framework based on 5-amino-2-morpholinobenzenecarboxylic acid: hydrothermal synthesis, structure determination, and thermal stability. Inorganic Chemistry, 51(14), 7383-7389.:
- Organic electronics: The compound's properties are being explored for potential applications in organic electronics due to its potential for self-assembly and conductivity. Xu, W., et al. (2014). Synthesis and characterization of novel 5-substituted-2-morpholinobenzoic acid derivatives with potential applications in organic electronics. Journal of Materials Science, 49(10), 3636-3644.:
- Amidation: The carboxylic acid group can undergo amidation reactions with different amines to form amides. This reaction is facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) .
- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis .
- Reduction: The amino group can be involved in reduction reactions, leading to the formation of secondary or tertiary amines under suitable conditions .
Research indicates that 5-amino-2-morpholinobenzenecarboxylic acid exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes and pathways relevant to disease processes. The presence of the morpholine ring contributes to its ability to interact with biological targets, enhancing its pharmacological profile. For instance, derivatives of this compound have shown promise in inhibiting lipoxygenase, an enzyme involved in inflammatory processes .
Several synthesis methods have been developed for 5-amino-2-morpholinobenzenecarboxylic acid:
- Direct Synthesis: One common method involves the reaction of 2-morpholinobenzoic acid with ammonia or primary amines under acidic or basic conditions to introduce the amino group .
- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis strategies that streamline the process, allowing for the simultaneous formation of multiple functional groups while minimizing purification steps .
- Reagent-Based Approaches: Utilizing reagents like N-chlorophthalimide and triphenylphosphine has been explored for generating amides from carboxylic acids efficiently .
5-Amino-2-morpholinobenzenecarboxylic acid finds applications in various fields:
- Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory diseases and cancer.
- Chemical Research: The compound is used as a reagent in organic synthesis, particularly in the development of new chemical entities with potential therapeutic effects.
- Biochemical Studies: Its derivatives are employed in biochemical assays to study enzyme activity and cellular pathways.
Interaction studies involving 5-amino-2-morpholinobenzenecarboxylic acid have focused on its binding affinity with specific biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with target proteins, providing insights into its potential efficacy as an inhibitor.
- Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting enzymes like lipoxygenase and cyclooxygenase, which are crucial in inflammatory responses .
5-Amino-2-morpholinobenzenecarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Amino-2-nitrobenzoic acid | Nitro group instead of morpholine | Exhibits different reactivity due to nitro group |
| 4-Amino-benzoic acid | Amino group at para position without morpholine | Less soluble compared to morpholine derivatives |
| Morpholino-benzenesulfonamide | Contains sulfonamide functionality | Potentially different biological activities |
| 2-Morpholino-benzenesulfonic acid | Sulfonic acid group instead of carboxylic acid | Different solubility and reactivity profile |
The unique combination of the amino group and morpholine ring within 5-amino-2-morpholinobenzenecarboxylic acid contributes significantly to its solubility and biological activity, distinguishing it from similar compounds.








